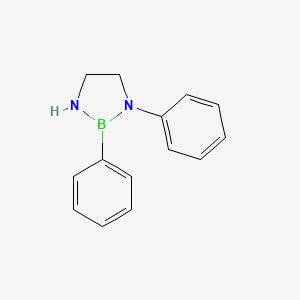
1,2-Diphenyl-1,3,2-diazaborolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1,3,2-diazaborolidine is an organoboron compound with the molecular formula C14H15BN2. It is a member of the diazaborolidine family, characterized by a five-membered ring containing boron and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,3,2-diazaborolidine can be synthesized through the reaction of phenylboronic acid with an appropriate diamine under controlled conditions. One common method involves the condensation of phenylboronic acid with 1,2-diaminobenzene in the presence of a dehydrating agent such as toluene . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1,3,2-diazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen heterocycles.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include boronic acids, boron-nitrogen heterocycles, and substituted diazaborolidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Diphenyl-1,3,2-diazaborolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-diphenyl-1,3,2-diazaborolidine involves its interaction with molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with various biomolecules, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Benzodiazaborole: Similar in structure but contains a benzene ring fused to the diazaborolidine ring.
1,3,2-Diazaborol-2-yl: A related compound with different substituents on the nitrogen and boron atoms.
Uniqueness
1,2-Diphenyl-1,3,2-diazaborolidine is unique due to its specific substitution pattern with two phenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Propriétés
Numéro CAS |
90184-81-9 |
|---|---|
Formule moléculaire |
C14H15BN2 |
Poids moléculaire |
222.10 g/mol |
Nom IUPAC |
1,2-diphenyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C14H15BN2/c1-3-7-13(8-4-1)15-16-11-12-17(15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
Clé InChI |
MAWFWSHADXVGLH-UHFFFAOYSA-N |
SMILES canonique |
B1(NCCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
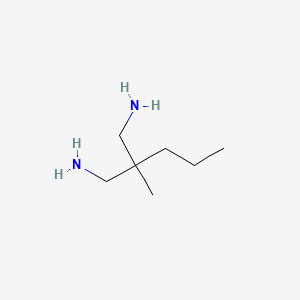
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
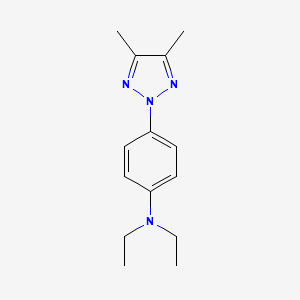
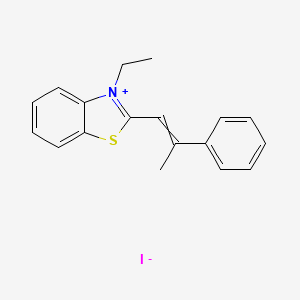
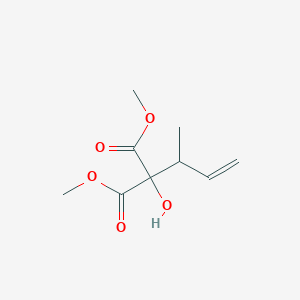
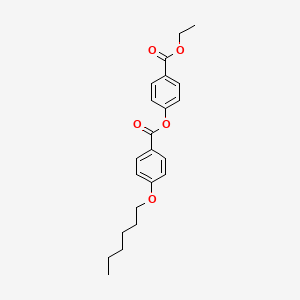
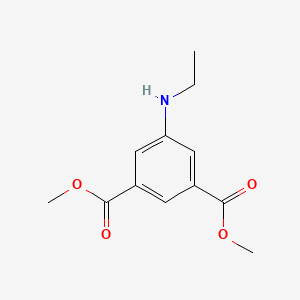
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
